molecular formula C15H24ClN3O2 B1356965 Phe-Leu amide hydrochloride CAS No. 81638-86-0

Phe-Leu amide hydrochloride

Cat. No.: B1356965
CAS No.: 81638-86-0
M. Wt: 313.82 g/mol
InChI Key: YRENTNOEBSBIHY-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phe-Leu amide hydrochloride typically involves the coupling of phenylalanine and leucine. One common method is the use of water-soluble carbodiimide (1-ethyl-3-(3’-dimethylaminopropyl) carbodiimide hydrochloride) as a coupling agent. The reaction is carried out in an aqueous medium, which is environmentally friendly and avoids the use of organic solvents .

Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the repeated condensation reactions required to form the dipeptide, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Phe-Leu amide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

Phe-Leu amide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Phe-Leu amide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, influencing their activity. For example, it may interact with sigma receptors, modulating pain perception and inflammation . The pathways involved often include signal transduction cascades that regulate cellular responses .

Comparison with Similar Compounds

    Ile-Phe amide hydrochloride: Another dipeptide with similar properties but different amino acid sequence.

    Phe-Ile amide hydrochloride: A stereoisomer with distinct self-assembly behavior.

    Phe-Phe amide hydrochloride: Known for its ability to form stable hydrogels.

Uniqueness: Phe-Leu amide hydrochloride is unique due to its specific amino acid sequence, which imparts distinct biochemical properties. Its ability to form hydrogels with high elastic modulus and fast kinetics sets it apart from other dipeptides .

Properties

IUPAC Name

2-[(2-amino-3-phenylpropanoyl)amino]-4-methylpentanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2.ClH/c1-10(2)8-13(14(17)19)18-15(20)12(16)9-11-6-4-3-5-7-11;/h3-7,10,12-13H,8-9,16H2,1-2H3,(H2,17,19)(H,18,20);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRENTNOEBSBIHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30669548
Record name Phenylalanylleucinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81638-86-0
Record name Phenylalanylleucinamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30669548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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